molecular formula C29H29NO8 B12397440 eIF4A3-IN-10

eIF4A3-IN-10

Cat. No.: B12397440
M. Wt: 519.5 g/mol
InChI Key: QGBWLAVVBBEGCQ-VBIJGHLJSA-N
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Description

Eukaryotic Initiation Factor 4A-3 Inhibitor 10 (eIF4A3-IN-10) is a small molecule inhibitor targeting eukaryotic initiation factor 4A-3 (eIF4A3), a member of the DEAD-box protein family. eIF4A3 is a core component of the exon junction complex, which plays a crucial role in post-transcriptional gene regulation by promoting exon junction complex control of precursor messenger RNA splicing and influencing nonsense-mediated messenger RNA decay .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eIF4A3-IN-10 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

eIF4A3-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

eIF4A3-IN-10 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of eIF4A3 in various biochemical pathways.

    Biology: Helps in understanding the molecular mechanisms of eIF4A3 in gene regulation and its impact on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, as eIF4A3 is implicated in tumor growth and progression.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting eIF4A3

Mechanism of Action

eIF4A3-IN-10 exerts its effects by inhibiting the activity of eIF4A3. This inhibition disrupts the exon junction complex’s role in precursor messenger RNA splicing and nonsense-mediated messenger RNA decay, leading to altered gene expression and cellular responses. The molecular targets and pathways involved include the PI3K-AKT-ERK1/2-P70S6K pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H29NO8

Molecular Weight

519.5 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-6-(methylcarbamoyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C29H29NO8/c1-30-26(32)17-14-20(36-3)24-21(15-17)38-29(18-10-12-19(35-2)13-11-18)23(16-8-6-5-7-9-16)22(27(33)37-4)25(31)28(24,29)34/h5-15,22-23,25,31,34H,1-4H3,(H,30,32)/t22-,23-,25-,28+,29+/m1/s1

InChI Key

QGBWLAVVBBEGCQ-VBIJGHLJSA-N

Isomeric SMILES

CNC(=O)C1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O

Canonical SMILES

CNC(=O)C1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O

Origin of Product

United States

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